Trabectedin intermediate
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H37N3O7 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(1R,2S,13R,15R,16S)-13-(hydroxymethyl)-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-5-prop-2-enoxy-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C31H37N3O7/c1-7-8-38-28-17(3)29-31(41-15-40-29)25-19(28)11-21-26-24-18(9-16(2)27(37-6)30(24)39-14-36-5)10-20(33(26)4)22(12-32)34(21)23(25)13-35/h7,9,20-23,26,35H,1,8,10-11,13-15H2,2-6H3/t20-,21-,22-,23-,26-/m0/s1 |
InChI Key |
LQURVKKEVZIXBP-KQWWLPFYSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for Trabectedin Intermediates
Early Retrosynthetic Approaches and Key Fragment Identification
The initial forays into the total synthesis of trabectedin (B1682994) were guided by retrosynthetic analysis that dissected the complex target into more manageable, synthesizable subunits. The first landmark total synthesis, accomplished by E.J. Corey's group, was notably based on a proposed biosynthetic pathway. researchgate.net This approach involved a convergent strategy that identified four primary subunits for assembly. researchgate.net
The core logic of early retrosynthetic strategies involved several key disconnections:
Opening of the 10-membered macrolactone: This simplifies the cyclic system and reveals a linear precursor, delaying the formation of the sensitive lactone to a late stage in the synthesis.
Disconnection of the C-S bond: Breaking the sulfide (B99878) bridge further simplifies the macrocyclic precursor.
Pictet-Spengler or related cyclizations: The tetrahydroisoquinoline (THIQ) rings (the AB and DE ring systems) were retrosynthetically disconnected via reactions like the Pictet-Spengler cyclization, a powerful method for constructing such scaffolds from phenylethylamine and aldehyde precursors. chinesechemsoc.orgscribd.com
Central Ring Disconnections: The central ring system was broken down into simpler acyclic precursors.
This analysis led to the identification of three fundamental building blocks: a highly substituted tyrosine derivative for the right-hand fragment (AB-ring system), a second, distinct amino acid-derived piece for the left-hand fragment (DE-ring system), and a cysteine-containing unit destined to form the macrolide bridge. The challenge then became the stereocontrolled synthesis of these heavily functionalized fragments and their subsequent coupling.
| Key Fragment | Corresponding Structural Feature in Trabectedin | Common Precursor Type |
| Right-Hand Fragment | Pentasubstituted Tetrahydroisoquinoline (AB-ring system) | Substituted L-Tyrosine or Phenylalanine derivatives researchgate.netresearchgate.net |
| Left-Hand Fragment | Tetrahydroisoquinoline (DE-ring system) | Amino acid derivatives (e.g., from L-glutamic acid) researchgate.net |
| Bridging Fragment | Cysteine-containing unit | Cysteine derivatives for thioether linkage chinesechemsoc.org |
Convergent Synthesis Strategies for Major Trabectedin Intermediate Scaffolds
Convergent synthesis has been widely recognized as a highly efficient approach for constructing complex molecules like trabectedin. nih.gov This strategy involves the independent synthesis of advanced fragments of similar complexity, which are then coupled at a late stage. nih.gov This maximizes efficiency and allows for flexibility in synthesizing analogs. Numerous research groups have developed remarkable convergent strategies for assembling the major intermediate scaffolds of trabectedin. chinesechemsoc.org
A cornerstone of these strategies is the construction of the substituted tetrahydroisoquinoline ring systems. The Pictet-Spengler reaction is a frequently employed method, enabling the stereocontrolled formation of the DE ring fragment and the fully substituted B-ring. chinesechemsoc.orgchinesechemsoc.org For instance, a stereocontrolled Pictet-Spengler reaction can be used to assemble the multisubstituted tetrahydroisoquinoline fragment that constitutes the DE ring system. chinesechemsoc.org
Another powerful tool for forging the core structure is the intramolecular Heck reaction . In a total synthesis reported by Fukuyama and colleagues, a palladium-catalyzed intramolecular Heck reaction was a crucial step for constructing the bicyclo[3.3.1] system of an advanced intermediate, effectively forming the B-ring. researchgate.netmdpi.com More recent strategies have employed other key coupling and cyclization reactions to assemble the pentacyclic skeleton. These include aldol (B89426) condensations to form the C4–C10 bond, linking the precursors to the A and C rings. chinesechemsoc.org Some approaches have also utilized Ugi's four-component reaction (4CC) in the assembly of the core structure. researchgate.net
The table below summarizes key reactions used in convergent syntheses to form the major intermediate scaffolds.
| Reaction Type | Bond/Scaffold Formed | Significance | Reference Example |
| Pictet-Spengler Cyclization | Tetrahydroisoquinoline (THIQ) rings (B and DE rings) | Establishes the core heterocyclic systems with stereocontrol. chinesechemsoc.org | Used for assembly of the B ring and the DE ring fragment. chinesechemsoc.orgchinesechemsoc.org |
| Intramolecular Heck Reaction | B-ring of the pentacyclic core | Forms the challenging bicyclic system of the molecule's core. mdpi.com | Fukuyama's total synthesis to create the bicyclo[3.3.1] intermediate. mdpi.com |
| Aldol Condensation | C4-C10 bond | Connects the right-hand and central fragments of the molecule. chinesechemsoc.org | Links fragments to form the precursor to the ABC ring system. chinesechemsoc.org |
| Thio-Michael Addition | 10-membered macrolactone | Closes the macrocycle via formation of the key C-S bond. chinesechemsoc.org | Late-stage cyclization to form the final sulfide-bridged lactone. chinesechemsoc.org |
Biomimetic Retrosynthetic Perspectives in Intermediate Design
Biomimetic synthesis, which draws inspiration from the proposed biosynthetic pathways of natural products, has been a powerful guiding principle in the design of trabectedin intermediates. oup.com The structural similarity of trabectedin to other tetrahydroisoquinoline alkaloids, such as the saframycins and renieramycins, suggests a common biosynthetic origin from amino acid precursors. researchgate.netcaltech.edu This insight has profoundly influenced synthetic planning.
Corey's initial total synthesis was explicitly guided by a biomimetic hypothesis, which proposed a convergent assembly of amino acid-derived units. researchgate.netscribd.com This perspective suggests that the complex pentacyclic core is assembled in nature from simpler building blocks, a strategy that mirrors the logic of convergent synthesis. The key biomimetic disconnections trace the origins of the tetrahydroisoquinoline units back to tyrosine derivatives. scribd.comcaltech.edu
A significant breakthrough in the supply of trabectedin came from a semisynthetic process starting from cyanosafracin B , a structurally related natural product obtained through fermentation. scribd.com This industrial process is a prime example of a biomimetically-inspired solution. By starting with a microbially produced, advanced intermediate that already contains the core tetrahydroisoquinoline framework, the lengthy and complex de novo synthesis of the entire carbon skeleton is circumvented. This approach leverages nature's synthetic machinery to efficiently produce a key precursor, which is then chemically modified through several steps to yield trabectedin. scribd.comresearchgate.net This semisynthetic route proved crucial for the sustainable, large-scale production required for clinical development and commercialization. scribd.com
| Intermediate | Synthetic Role | Biomimetic Relevance |
| Substituted Tyrosine Derivatives | Building blocks for the AB-ring system | Mimics the proposed natural amino acid precursor for the right-hand portion of the molecule. scribd.com |
| Cyanosafracin B | Advanced starting material for semisynthesis | A fermentation product that shares a common biosynthetic heritage and core structure with trabectedin, providing a head start for synthesis. scribd.comresearchgate.net |
| Pentacyclic Core Precursor | Key intermediate for late-stage functionalization | Represents the common skeletal framework shared among a family of related alkaloids. caltech.eduacs.org |
Synthetic Methodologies for Trabectedin Intermediate Construction
Synthesis of Tetrahydroisoquinoline (THIQ) Subunit Intermediates
The THIQ moiety is a fundamental building block in the synthesis of trabectedin (B1682994) and related alkaloids. researchgate.net These natural products are characterized by their diverse and potent pharmacological activities, with trabectedin being a prominent example approved for treating certain cancers. researchgate.net
Pictet-Spengler Cyclization Approaches to THIQ Fragments
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQ frameworks. nih.govrsc.org This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system. rsc.org
In the context of trabectedin synthesis, the Pictet-Spengler reaction has been instrumental in constructing the multisubstituted THIQ fragments that form the DE ring system of the molecule. chinesechemsoc.orgchinesechemsoc.org The general mechanism begins with the formation of an iminium ion intermediate from the reaction of a phenylethylamine and an aldehyde. rsc.org Subsequent electrophilic aromatic substitution, driven by the activation of the imine with a Brønsted or Lewis acid, leads to the desired THIQ product. rsc.org
One notable strategy involves a stereocontrolled Pictet-Spengler reaction to generate the DE ring fragment. chinesechemsoc.org This approach has been utilized in the total synthesis of trabectedin, showcasing its efficiency in creating the densely functionalized THIQ subunit. chinesechemsoc.orgchinesechemsoc.org The reaction's success often hinges on the presence of electron-donating groups on the aromatic ring, which facilitate the electrophilic aromatic substitution step. acs.org
The versatility of the Pictet-Spengler reaction is further highlighted by its application in the synthesis of various THIQ-containing natural products, including those in the ecteinascidin and saframycin families, which share structural similarities with trabectedin. researchgate.netresearchgate.netnih.gov Researchers have also explored enzymatic versions of this reaction, demonstrating its potential for biocatalysis and bioconjugation. nih.gov
| Reactants | Key Reagents/Conditions | Product | Significance in Trabectedin Synthesis |
|---|---|---|---|
| β-phenylethylamine derivative and an aldehyde | Brønsted or Lewis acid (e.g., TFA, BF3·OEt2) | Tetrahydroisoquinoline (THIQ) fragment | Forms the core DE ring system of the trabectedin intermediate. chinesechemsoc.orgchinesechemsoc.org |
| Bromo-substituted carbinolamine | Acidic conditions | Pentacyclic framework | Overcomes regioselectivity issues in the construction of the core structure. researchgate.net |
Alternative Methods for Tetrahydroisoquinoline Ring Formation
While the Pictet-Spengler reaction is a dominant method, alternative strategies for constructing the THIQ ring have also been developed. These methods provide valuable alternatives, sometimes overcoming limitations of the classical approach.
One such alternative is the palladium-catalyzed intramolecular α-arylation of β-amino esters. mdpi.com This method involves the intramolecular coupling of an aryl iodide with an ester enolate, facilitated by a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄), to yield the THIQ ring. mdpi.com This approach has been shown to be highly efficient, providing the THIQ core in excellent yields. mdpi.com
Another strategy is the Ugi four-component condensation reaction coupled with an intramolecular Heck reaction. researchgate.netnih.gov This powerful combination allows for the rapid assembly of the THIQ ring from multiple starting materials in a single pot. nih.gov This method has been successfully applied in the total synthesis of ecteinascidin 743, a close relative of trabectedin. researchgate.net
Other multicomponent reactions have also been employed, including:
Heck/aza–Michael cyclization mdpi.com
Knoevenagel condensation/Michael addition/Thorpe–Ziegler cyclization-tautomerization mdpi.com
Aza–Diels–Alder reactions mdpi.com
Furthermore, acid-catalyzed intramolecular hydroamination of 2-aminoethyl styrene (B11656) derivatives offers another route to THIQ compounds. rsc.org This method serves as a direct alternative to the Pictet-Spengler reaction for synthesizing the THIQ scaffold. rsc.org
Stereoselective Generation of THIQ Intermediates
The creation of specific stereoisomers is crucial in the synthesis of complex molecules like trabectedin. Stereoselective methods for generating THIQ intermediates ensure the correct three-dimensional arrangement of atoms, which is essential for the molecule's biological activity.
One approach to achieving stereoselectivity in the Pictet-Spengler reaction is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the nitrogen of the starting phenylethylamine derivative. rsc.org After the cyclization reaction, the auxiliary can be removed to yield the enantiomerically enriched THIQ product. rsc.org
The use of chiral catalysts, such as (R)-TRIP and (S)-BINOL, has also been employed for the enantioselective synthesis of 1-substituted THIQs. rsc.org These catalysts can effectively control the stereochemical outcome of the Pictet-Spengler reaction. rsc.org
Formation of the Pentacyclic Core Intermediates
The assembly of the pentacyclic core is a critical phase in the synthesis of trabectedin, bringing together the previously synthesized THIQ subunits into the characteristic rigid framework of the molecule. nih.gov
Intermolecular Coupling Reactions for Core Assembly (e.g., Aldol (B89426) Condensation)
Intermolecular coupling reactions are employed to connect different fragments of the molecule. A key example is the aldol condensation, which has been utilized to form the C4–C10 bond in the trabectedin core. chinesechemsoc.org In one synthetic route, an aldehyde intermediate was condensed with a phenol (B47542) derivative to form a crucial bond in the pentacyclic structure. chinesechemsoc.org This step was followed by deprotection to yield a precursor ready for further cyclization. chinesechemsoc.org
Another approach involves the coupling of a suitably functionalized tyrosine derivative with the complete THIQ core. nih.gov Acylation of a THIQ intermediate with an N-Fmoc-protected amino acid chloride has been shown to proceed without epimerization, successfully linking the two key fragments. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Bond Formed/Intermediate | Reference |
|---|---|---|---|---|
| Aldol Condensation | Aldehyde and Phenol derivatives | - | C4–C10 bond | chinesechemsoc.org |
| Acylation | Tetrahydroisoquinoline and N-Fmoc-protected amino acid chloride | - | Amide linkage connecting THIQ and tyrosine fragments | nih.gov |
Intramolecular Cyclization Strategies (e.g., Phenol-Aldehyde Cyclization, Friedel-Crafts Type Reactions)
Intramolecular cyclization strategies are pivotal for forging the final rings of the pentacyclic core. These reactions create the fused ring system from a linear or macrocyclic precursor.
One such strategy is the phenol-aldehyde cyclization. This reaction has been a key feature in the total synthesis of ecteinascidin 743, where it was used to construct the pentacyclic framework. researchgate.net
Friedel-Crafts-type reactions, which are a class of electrophilic aromatic substitution reactions, are also employed. In the context of trabectedin synthesis, an intramolecular cyclization can occur where a protogenetic phenolic hydroxy group attacks a benzylic position, leading to the formation of a new ring. chinesechemsoc.orgchinesechemsoc.org However, this reaction can sometimes lead to undesired side products, necessitating careful control of reaction conditions and the use of protecting groups. chinesechemsoc.org For example, to prevent an unwanted intramolecular cyclization, a phenol group was protected with an allyl group before proceeding with a dehydroxylation step. chinesechemsoc.org
Another powerful intramolecular cyclization is a second Pictet-Spengler reaction. This has been used to form the fully substituted B ring of the trabectedin core, often in a stereoselective manner. chinesechemsoc.org In some synthetic routes, treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) is used to induce the Pictet-Spengler cyclization and form the pentacyclic core, although this can sometimes result in a mixture of regioisomers. nih.gov
Ugi Reaction in Pentacyclic Core Formation
The Ugi four-component reaction (4CR) has been a valuable tool in the synthesis of highly complex molecules, including the pentacyclic core of trabectedin. wikipedia.orgbionity.com This multicomponent reaction allows for the rapid assembly of a significant portion of the molecular framework from simple starting materials in a single step.
One notable application of the Ugi reaction in a trabectedin synthesis was developed by Fukuyama and coworkers. nih.govresearchgate.net Their strategy involved the reaction of four key components to construct a dipeptide intermediate which contained all the necessary carbon atoms for the subsequent formation of the pentacyclic core. nih.govresearchgate.net This approach highlights the efficiency of the Ugi reaction in building molecular complexity early in the synthetic sequence. wikipedia.org
The key components in this Ugi reaction were:
A chiral amino acid derivative.
An isocyanide.
An aldehyde.
A second amino acid component.
The resulting Ugi product was then elaborated through a series of steps to yield the desired pentacyclic scaffold. nih.gov This strategy demonstrates the power of multicomponent reactions to streamline the synthesis of complex natural product intermediates. newdrugapprovals.orgnih.gov
| Reactant Type | Example Compound/Fragment | Role in Ugi Reaction | Reference |
| Amino Acid | Chiral starting material (e.g., 112) | Provides stereochemical control and a portion of the backbone | nih.gov |
| Isocyanide | p-methoxyphenyl isocyanide | Introduces a key carbon-nitrogen bond | nih.govresearchgate.net |
| Aldehyde | Acetaldehyde | Contributes to the formation of the dipeptide backbone | nih.govresearchgate.net |
| Amine/Acid | Chiral starting material (e.g., 113) | Completes the four-component condensation | nih.gov |
Radical-Based Cyclization for Advanced Intermediates
Radical cyclization reactions have been employed to construct the tetrahydroisoquinoline core of trabectedin intermediates. researchgate.netnih.gov This approach offers a powerful method for forming key carbon-carbon bonds under mild conditions.
A notable formal total synthesis of Et-743 utilized a novel radical cyclization of a glyoxalimine to stereoselectively construct the tetrahydroisoquinoline core. nih.gov This key step allowed for the rapid assembly of this crucial structural motif. However, a subsequent key Pictet-Spengler ring closure to form the pentacyclic core resulted in a mixture of regioisomers. researchgate.netnih.gov Despite this challenge, the researchers were able to intercept a known advanced intermediate in the synthesis of Et-743, thereby completing a formal synthesis of the molecule. nih.gov
This methodology underscores the utility of radical cyclizations in the synthesis of complex alkaloids, even when faced with challenges in controlling regioselectivity in subsequent transformations. researchgate.net
Solid-Supported Synthesis of Saframycin Core Analogues
Solid-phase synthesis has emerged as a powerful technique for the rapid preparation of libraries of complex molecules, including analogues of the saframycin core, which is structurally related to trabectedin. researchgate.netnih.gov This methodology offers several advantages, including the simplification of purification procedures and the potential for automation. uniroma1.it
A 10-step solid-supported, enantioselective synthesis has been developed for the preparation of a diverse range of saframycin A analogues. researchgate.netnih.gov Key features of this approach include:
The use of a novel dual linker to attach intermediates to the solid support. researchgate.netnih.gov
A directed condensation of N-protected alpha-amino aldehyde reactants. researchgate.netnih.gov
A diastereospecific cyclorelease mechanism that obviates the need for chromatographic purification of the final products. researchgate.net
This solid-supported strategy allows for structural variation at multiple sites within the saframycin core, enabling the parallel synthesis of numerous analogues. researchgate.netnih.gov This is particularly valuable for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. thieme-connect.com
| Feature | Description | Advantage | Reference |
| Synthesis Type | Solid-supported, enantioselective | Rapid preparation of diverse analogues, simplified purification | researchgate.netnih.gov |
| Key Reaction | Directed condensation of N-protected alpha-amino aldehydes | Efficient construction of the core structure | researchgate.netnih.gov |
| Release Mechanism | Diastereospecific cyclorelease | Avoids the need for final product chromatography | researchgate.net |
| Outcome | Parallel synthesis of a matrix of 16 saframycin A analogues | Facilitates SAR studies and library construction | researchgate.netnih.gov |
Construction of the Sulfur-Containing Macrolactone Ring Intermediates
A critical and challenging aspect of the total synthesis of trabectedin is the construction of the unique 10-membered sulfur-containing macrolactone ring. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This structural feature is not only synthetically demanding to create but is also sensitive to various reaction conditions. chinesechemsoc.orgchinesechemsoc.org Several synthetic strategies have been developed to address this challenge, focusing on the key carbon-sulfur bond formation and the subsequent macrolactonization.
Thio-Michael Addition Sequences
The thio-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental reaction for carbon-sulfur bond formation and has been applied in the synthesis of trabectedin intermediates. chinesechemsoc.orgsrce.hracsgcipr.org This reaction can be catalyzed by either acids or bases and is highly atom-economical. mdpi.com
In the context of trabectedin synthesis, a key strategy involves an intramolecular thio-Michael addition. chinesechemsoc.orgscribd.com This is often part of a domino or cascade sequence, where the generation of an ortho-quinone methide intermediate is followed by the intramolecular attack of a pendant thiol. scribd.comchemicalbook.comnih.gov This sequence efficiently forms the 10-membered ring containing the sulfide (B99878) linkage. researchgate.netchinesechemsoc.org
One synthetic approach involves the following steps:
Generation of an ortho-quinone methide from a protected phenol precursor. scribd.com
Intramolecular Michael addition of a cysteine-derived thiol to the quinone methide. scribd.comchemicalbook.com
Concomitant trapping of the resulting phenolate, often with acetic anhydride (B1165640), to yield the cyclized product. chemicalbook.com
This elegant cascade reaction assembles the complex bridged macrolactone in a highly efficient manner. chinesechemsoc.org
Acid-Induced Intramolecular Sulfide Formation
Acid-catalyzed conditions play a crucial role in the formation of the sulfur-containing ring system of trabectedin. nih.govresearchgate.net Specifically, acid is used to promote the intramolecular cyclization that forms the sulfide bridge.
In several synthetic routes, a domino process is initiated by the treatment of a linear precursor with acid. researchgate.net For example, a precursor containing a protected cysteine residue and a masked quinone methide precursor can be cyclized using 1% trifluoroacetic acid in trifluoroethanol. researchgate.net This process typically involves:
Acid-mediated deprotection of a sulfur-protecting group, such as a trimethoxytrityl group, to reveal the free thiol. researchgate.net
Formation of an electron-rich aromatic ring that facilitates the fragmentation of an adjacent group (e.g., a dioxane) to generate a reactive intermediate. researchgate.net
Intramolecular attack of the thiol onto this intermediate to forge the 1,4-bridged 10-membered lactone via the sulfide linkage. researchgate.net
Furthermore, acidic conditions (e.g., 0.5% methanesulfonic acid in acetonitrile) can be used in later steps to induce fragmentation of the 10-membered cyclic sulfide, which is then followed by an intramolecular Pictet-Spengler reaction to construct the final pentacyclic system. researchgate.net
Precursors to the 10-membered Sulfur-containing Ring System
The successful construction of the 10-membered sulfur-containing ring relies on the careful design and synthesis of advanced linear precursors. researchgate.netchinesechemsoc.org These precursors must contain all the necessary functional groups and stereocenters arranged in a way that facilitates the key cyclization step.
A common strategy involves the coupling of two major fragments: a complex tetrahydroisoquinoline portion and a protected amino acid derivative, typically a cysteine derivative. researchgate.net For instance, an amino alcohol derived from the tetrahydroisoquinoline core can be coupled with an enantiomerically pure amino aldehyde. researchgate.net The resulting intermediate is then esterified with a protected cysteine derivative, such as (R)-N-(S-4,4',4''-trimethoxyltrityl) Cys, to afford the final linear precursor for cyclization. researchgate.net
Another approach utilizes an α-hydroxyketone intermediate which is condensed with (R)-N-Alloc-S-Fm-Cys to create the cyclization precursor. chinesechemsoc.org The choice of protecting groups for the cysteine thiol (e.g., trimethoxytrityl, fluorenylmethyloxycarbonyl) and the amine (e.g., allyloxycarbonyl) is critical to ensure compatibility with the subsequent reaction conditions. chinesechemsoc.orgchemicalbook.com
| Precursor Component | Function | Example | Reference |
| Tetrahydroisoquinoline fragment | Forms the upper portion of the molecule | Amino alcohol 9 | researchgate.net |
| Amino aldehyde fragment | Provides the central linking unit | Amino aldehyde 10 | researchgate.net |
| Cysteine derivative | Source of sulfur for the macrolactone | (R)-N-(S-4,4',4''-trimethoxyltrityl) Cys | researchgate.net |
| α-hydroxyketone intermediate | Alternative precursor for condensation | Intermediate 27 | chinesechemsoc.org |
Specific Key Trabectedin Intermediates and Their Preparations
Preparation of Advanced Alpha-Hydroxy Ketone Intermediates
A key fragment in the synthesis of Trabectedin (B1682994) is an advanced alpha-hydroxy ketone. The introduction of the hydroxyl group at the alpha position to a ketone is a critical step. One synthetic approach involves the selective deprotection of a precursor molecule, followed by treatment with lithium borohydride (B1222165) to form an alcohol intermediate (Compound 26). chinesechemsoc.org This alcohol is then rapidly oxidized using benzeneseleninic anhydride (B1165640) to yield the desired α-hydroxy ketone intermediate (Compound 27) in a reaction that takes less than 15 minutes. chinesechemsoc.orgchinesechemsoc.org Another method utilizes the oxidation of a tertiary alcohol derivative with benzeneseleninic anhydride to generate the alpha-hydroxy ketone. nih.gov
Table 1: Key Reactions in the Preparation of Alpha-Hydroxy Ketone Intermediates
| Precursor | Reagents | Product | Reference |
| Protected Alcohol | 1. Zirconium tetrachloride 2. Lithium borohydride | Alcohol Intermediate (Compound 26) | chinesechemsoc.org |
| Alcohol Intermediate (Compound 26) | Benzeneseleninic anhydride | α-hydroxy ketone intermediate (Compound 27) | chinesechemsoc.orgchinesechemsoc.org |
| Tertiary Alcohol | Benzeneseleninic anhydride | α-hydroxy ketone | nih.gov |
Synthesis of Cyclized Precursors (e.g., Compound 28)
Following the formation of the alpha-hydroxy ketone intermediate, the subsequent step often involves a cyclization reaction to form a more complex precursor. For instance, the α-hydroxy ketone intermediate (Compound 27) can be condensed with (R)-N-Alloc-S-Fm-Cys without prior purification. chinesechemsoc.orgchinesechemsoc.org This condensation leads to the formation of the cyclized precursor, Compound 28. chinesechemsoc.orgchinesechemsoc.org This precursor is then further elaborated in a one-pot sequence to yield Compound 29 with a 51% yield, following a strategy developed by Corey. chinesechemsoc.orgchinesechemsoc.org
Methods for Generating Spiro Ring Intermediates
A defining structural feature of Trabectedin is its spiro ring system, which connects different parts of the molecule. wikipedia.org The construction of this spirocyclic core has been a focal point of synthetic efforts. The Pictet-Spengler reaction is a powerful tool for forging the spiro ring. chinesechemsoc.orgchinesechemsoc.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of Trabectedin synthesis, a key strategy involves a Pictet-Spengler reaction to create the multisubstituted tetrahydroisoquinoline fragment that forms part of the spiro system. chinesechemsoc.org Corey's landmark total synthesis utilized a Pictet-Spengler reaction to form the spiro ring. chinesechemsoc.orgchinesechemsoc.org
Elaboration of Specific Named Intermediates
The total synthesis of Trabectedin involves a series of specifically named intermediates that mark key milestones in the synthetic route.
Compound 1 (Trabectedin): The final product of the synthesis, achieved through a series of complex steps. chinesechemsoc.org
Compound A: An intermediate in an industrially viable process for preparing Trabectedin. wipo.int
Xa-1: A key intermediate in the semi-synthesis of Trabectedin from cyanosafracin B. google.com The preparation of Xa-1 from cyanosafracin B initially required a lengthy 15-step process with a low yield of 4.8%. google.com Newer methods have been developed to synthesize Xa-1 in just nine steps, significantly simplifying the process. google.com
Intermediate 7: An asymmetric oxomalonate (B1226002) used to enhance the activity of an imine intermediate in a Pictet-Spengler reaction for the formation of the B ring. chinesechemsoc.org
Intermediate 5: A palladium complex that induces stereoselectivity at the C1 position through decarboxylative protonation. chinesechemsoc.org
Table 2: Summary of Key Named Intermediates and Their Roles
| Intermediate | Description | Role in Synthesis | Reference(s) |
| Compound 1 | Trabectedin, the final natural product. | Target molecule of the total synthesis. | chinesechemsoc.org |
| Compound A | A key intermediate in an improved industrial synthesis. | Precursor in a more efficient and scalable synthetic route. | wipo.int |
| Xa-1 | A crucial intermediate in the semi-synthesis from cyanosafracin B. | A building block that was initially challenging to produce efficiently. | google.com |
| Intermediate 7 | An asymmetric oxomalonate. | Activates an imine intermediate for a key cyclization reaction. | chinesechemsoc.org |
| Intermediate 5 | A palladium complex. | Controls the stereochemistry at a critical carbon center. | chinesechemsoc.org |
Synthesis of Chiral Fragments and Building Blocks for Trabectedin Assembly
The stereochemically complex nature of Trabectedin necessitates the use of chiral building blocks and fragments that are assembled in a convergent manner. wikipedia.orgnih.gov The synthesis of these chiral units often begins from readily available starting materials like the amino acid S-tyrosine. wiley.com
Key strategies for generating chiral fragments include:
Asymmetric Catalysis: Reactions such as chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation are employed to set key stereocenters. wikipedia.orgnewdrugapprovals.org
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For example, L-glutamic acid has been used as a single chiral source in a straightforward synthesis of Ecteinascidin 743. nih.gov
Diastereoselective Reactions: The Pictet-Spengler reaction can be performed diastereoselectively to produce tetrahydroisoquinoline products with specific stereochemistry on a large scale. chinesechemsoc.org
Stereochemical Control and Chirality in Trabectedin Intermediate Synthesis
Diastereoselective and Enantioselective Methodologies
The synthesis of Trabectedin (B1682994) intermediates relies heavily on diastereoselective and enantioselective reactions to build its complex chiral structure. Key among these are the Pictet-Spengler (PS) and Strecker reactions, which are instrumental in forming the core tetrahydroisoquinoline fragments.
A crucial step in many synthetic routes is a diastereoselective Pictet-Spengler reaction to form the multisubstituted tetrahydroisoquinoline fragment that constitutes the DE ring system of Trabectedin. For instance, the reaction between an aldehyde intermediate and an amino alcohol proceeds with high diastereoselectivity, yielding the desired (R)-configuration at the C11 position. chinesechemsoc.org This stereocontrol is fundamental for establishing the correct orientation of substituents on this portion of the molecule. chinesechemsoc.org The reaction of aldehyde 11 with amino alcohol 12 has been shown to produce the tetrahydroisoquinoline product 13 with high C11-(R) selectivity on a significant scale. chinesechemsoc.org
Another powerful diastereoselective method employed is the N-alkylation of a racemic α-bromo-α-aryl substituted ethyl acetate (B1210297) with an enantiomerically pure amino alcohol. scribd.com This reaction results in an ester as a mixture of diastereoisomers. scribd.com Subsequent transformation, involving oxidation and a zinc chloride-catalyzed Strecker reaction, ingeniously converts this mixture into a single stereoisomer amino nitrile, thereby correcting the stereochemistry and setting the stage for the formation of the pentacyclic core. scribd.com
The table below summarizes key diastereoselective reactions in the synthesis of Trabectedin intermediates.
Table 1: Diastereoselective Methodologies in Trabectedin Intermediate Synthesis| Reaction | Reactants | Key Reagent/Condition | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Pictet-Spengler | Aldehyde 11 and Amino alcohol 12 | - | Tetrahydroisoquinoline 13 | High diastereoselectivity, C11 (R)-selectivity | chinesechemsoc.org |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are employed to induce stereoselectivity in key bond-forming reactions during the synthesis of Trabectedin's building blocks. These auxiliaries, which are themselves chiral, are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and are subsequently removed.
One notable example is the use of (R)-(−)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of a 2-methylpiperazine (B152721) fragment, a structural motif relevant to related alkaloids. rsc.org In this approach, the chiral auxiliary is condensed with N-Boc glycine (B1666218). rsc.org The resulting amide undergoes a series of transformations, with the stereocenter of the phenylglycinol directing the formation of the desired stereochemistry in the piperazine (B1678402) ring. rsc.org While traditional methods for reactions like asymmetric ketone α-alkylations often require cryogenic temperatures and use auxiliaries that are difficult to recycle, newer methods have been developed using chiral N-amino cyclic carbamates that function at higher temperatures and allow for the recovery of the auxiliary. pharmtech.com
The general principle of a chiral auxiliary-mediated approach is outlined in the table below.
Table 2: Chiral Auxiliary-Mediated Synthesis Example| Auxiliary | Starting Materials | Reaction Type | Intermediate Product | Outcome | Reference |
|---|
Catalytic Asymmetric Synthesis of Chiral Intermediates
Catalytic asymmetric synthesis represents a highly efficient strategy for establishing chirality in Trabectedin intermediates, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.
A significant application of this approach is seen in the construction of the fully substituted B ring of the Trabectedin core. chinesechemsoc.org A Pictet-Spengler cyclization using an asymmetric oxomalonate (B1226002) was developed to form this ring. chinesechemsoc.org The chiral oxomalonate not only facilitates the cyclization but also serves as a precursor for the subsequent construction of the crucial C1 stereocenter. chinesechemsoc.org
Another key strategy involves the enantioselective alkylation of a glycine template. researchgate.net This reaction is performed in the presence of a catalytic amount of a chiral cinchonidium salt, which effectively controls the stereochemical outcome, leading to an enantiomerically pure amino aldehyde intermediate. researchgate.net This amino aldehyde is a critical building block for the left-hand portion of the Trabectedin molecule. researchgate.net Furthermore, the landmark total synthesis of Trabectedin by E.J. Corey utilized a chiral rhodium-based diphosphine–catalyzed enantioselective hydrogenation as one of the key stereochemistry-defining steps. newdrugapprovals.org
Table 3: Catalytic Asymmetric Synthesis in this compound Construction
| Reaction | Catalyst/Reagent | Substrate | Intermediate Formed | Stereochemical Control | Reference |
|---|---|---|---|---|---|
| Pictet-Spengler Cyclization | Asymmetric oxomalonate 7 | Imine intermediate | B-ring precursor | Sets up C1 stereocenter construction | chinesechemsoc.org |
| Enantioselective Alkylation | Chiral cinchonidium salt | Glycine template | Enantiomerically pure amino aldehyde 10 | Access to key chiral building block | researchgate.net |
| Enantioselective Hydrogenation | Chiral Rhodium-based diphosphine | - | - | Key stereocenter formation | newdrugapprovals.org |
Palladium Complex-Induced Stereoselectivity
Palladium catalysis plays a pivotal role in several key transformations within Trabectedin synthesis, including reactions that decisively set important stereocenters.
A prime example is the establishment of the C1 stereocenter through a palladium complex-induced stereoselective decarboxylative protonation. chinesechemsoc.org In this elegant step, a π-allyl palladium complex is formed from an intermediate containing a malonate ester. The choice of the proton source used to quench this complex is critical for stereoselectivity. chinesechemsoc.org Research has shown that using dimedone as the proton source in combination with a Pd(PPh₃)₄ catalyst efficiently affords the desired C1 configuration as the sole isomer in high yield. chinesechemsoc.org This method provides a powerful tool for controlling the stereochemistry at this fully substituted carbon center. chinesechemsoc.org
Beyond this specific application, palladium catalysis is used more broadly in the synthesis. For instance, an intramolecular Heck reaction catalyzed by a palladium complex was a crucial transformation for constructing a key tricyclic system in an early total synthesis of Trabectedin. mdpi.com Additionally, Pd-catalyzed cross-coupling reactions, such as the Negishi reaction, have been employed to introduce specific fragments, like a methyl group onto the aromatic ring of an intermediate. mdpi.com
Table 4: Palladium-Catalyzed Stereoselective and Key C-C Bond Forming Reactions
| Reaction | Catalyst | Scavenger/Proton Source | Substrate | Product | Outcome | Reference |
|---|---|---|---|---|---|---|
| Decarboxylative Protonation | Pd(PPh₃)₄ | Dimedone | Intermediate 6 | Intermediate 22 | Stereoselective formation of C1 chiral center (single isomer) | chinesechemsoc.org |
| Intramolecular Heck Reaction | Pd₂(dba)₃ / P(o-tol)₃ | - | Cyclic enamide 33 | Tricycle 34 | Formation of bicyclo[3.3.1] system | mdpi.com |
| Negishi Reaction | Pd(dppf)Cl₂ | - | Aryl halide 44 | Methylated aromatic 45 | Introduction of methyl group | mdpi.com |
Novel Approaches and Emerging Technologies for Intermediate Synthesis
Light-Controlled Remote C-H Activation in Intermediate Production
A groundbreaking approach in the synthesis of trabectedin (B1682994) intermediates involves the use of light-controlled remote C-H activation. chemeurope.comsciencedaily.comchemistryviews.org This method represents a key step in a more efficient and viable de novo synthetic route. chemeurope.comchemistryviews.orgwiley.com The process starts with the amino acid S-tyrosine and involves 26 individual steps to produce a common intermediate that serves as the foundation for both trabectedin and its analogue, lurbinectedin. chemeurope.comsciencedaily.comchemistryviews.orgwiley.com
The pivotal step is the activation of a typically unreactive carbon-hydrogen bond through a light-controlled mechanism. chemeurope.comsciencedaily.comchemistryviews.org A radical rearrangement leads to a ring closure, converting a quinone group into a 1,3-benzodioxole (B145889) unit. chemeurope.comchemistryviews.org This reaction has been found to be particularly efficient when irradiated with blue light in a tetrahydrofuran (B95107) (THF) solvent. chemeurope.comchemistryviews.orgwiley.com This innovative synthetic route is considered more practical and economical, offering the potential for large-scale production of these complex marine-derived drugs. chemeurope.comwiley.com
| Parameter | Details |
| Starting Material | S-tyrosine chemeurope.comsciencedaily.comchemistryviews.orgwiley.com |
| Key Reaction | Light-controlled remote C-H activation chemeurope.comsciencedaily.comchemistryviews.org |
| Catalyst/Condition | Blue light irradiation in THF solvent chemeurope.comchemistryviews.orgwiley.com |
| Key Structural Transformation | Quinone group to a 1,3-benzodioxole unit chemeurope.comchemistryviews.org |
| Number of Steps | 26 chemeurope.comsciencedaily.comchemistryviews.orgwiley.com |
Development of Economic and Efficient Synthetic Routes for Industrial Production
The low natural abundance of trabectedin, with one ton of sea squirts yielding only about one gram of the compound, necessitates efficient synthetic production methods. chemeurope.comwiley.com Early total synthesis routes were often complex, utilized expensive reagents, and resulted in unsatisfactory yields, making them unsuitable for industrial-scale manufacturing. chemeurope.comwiley.comnewdrugapprovals.org
To address the supply issue, a semisynthetic process starting from the readily available cyanosafracin B was developed. nih.govresearchgate.netscribd.com This antibiotic, obtained through the fermentation of Pseudomonas fluorescens, can be transformed into trabectedin in a 20-step process with a total yield of 1.14%. researchgate.net This semisynthetic route significantly improved the feasibility of producing trabectedin on a larger scale. researchgate.net
Researchers are continually seeking to optimize these routes. For instance, a patented process for preparing a key pentacyclic intermediate from readily available building blocks has been described as more efficient and effective. nih.gov Additionally, innovations in the preparation of trabectedin have explored the use of metal glyoxylates as an alternative to other reagents, which has been shown to provide good yields and is feasible for commercial scale production. google.com The goal of these developments is to establish a simple, controllable, and economically viable route suitable for industrial production. google.com
| Synthetic Route | Starting Material | Key Features | Overall Yield | Number of Steps |
| Semisynthetic Process | Cyanosafracin B nih.govresearchgate.netscribd.com | Solved the initial supply problem. nih.gov | 1.14% researchgate.net | 20 researchgate.net |
| Ma's Total Synthesis | Cbz-protected (S)-tyrosine thieme-connect.com | Shorter, scalable route with light-mediated C-H activation. thieme-connect.com | 1.6% newdrugapprovals.orgthieme-connect.com | 26 newdrugapprovals.orgthieme-connect.com |
| Safracin B-based Method | Safracin B wipo.int | Fewer steps, avoids toxic organotin reagents. wipo.int | Not specified | Not specified |
| Pentacyclic Intermediate Synthesis | Readily available building blocks nih.gov | More efficient and effective process. nih.gov | Not specified | Not specified |
| Metal Glyoxylate (B1226380) Process | Not specified | Use of metal glyoxylate for improved yield. google.com | Good google.com | Not specified |
Advanced Purification and Isolation Techniques for Intermediates
The initial extraction from natural sources or separation from a reaction mixture is often followed by liquid-liquid partitioning. researchgate.net Subsequently, a range of chromatographic methods are utilized, including:
Thin-Layer Chromatography (TLC) google.comresearchgate.net
Vacuum Liquid Chromatography (VLC) researchgate.net
Column Chromatography (CC) google.comresearchgate.net
Flash Column Chromatography google.com
Preparative High-Performance Liquid Chromatography (HPLC) researchgate.net
For instance, one patented process describes the purification of a crude intermediate using chromatography to afford a key compound in the synthesis sequence. google.com Another method details the use of flash column chromatography to yield trabectedin, which is then further purified by recrystallization from ethanol (B145695) to achieve a purity of 99.9%. google.com The choice of purification technique is often adapted to the specific physical and chemical properties of the intermediate compounds, particularly their polarity. researchgate.net High-performance liquid chromatography is a particularly powerful technique for the isolation and purification of these organic compounds. uib.no These advanced techniques are essential for producing highly pure trabectedin suitable for clinical use. google.comnice.org.uk
Characterization and Analytical Techniques for Synthetic Trabectedin Intermediates
Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)
Spectroscopic methods are indispensable for determining the precise molecular structure of synthetic intermediates. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules in solution.
In the context of Trabectedin (B1682994) synthesis, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed to confirm the identity and structural integrity of each intermediate. chinesechemsoc.orgchinesechemsoc.org ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. Chemists analyze chemical shifts (δ), coupling constants (J), and signal integrations to piece together the fragments of a molecule and confirm that the desired transformation has occurred. For instance, the appearance or disappearance of signals corresponding to specific protons, such as those of a protecting group or a newly formed ring system, verifies the outcome of a reaction.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the intermediate, confirming the carbon skeleton of the molecule. chinesechemsoc.orgchinesechemsoc.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, which is crucial for assigning the complex structures of the polycyclic Trabectedin intermediates. researchgate.net
The data obtained from NMR analysis is typically reported with the chemical shifts in parts per million (ppm) relative to a standard, such as trimethylsilane (B1584522) (TMS) or a residual solvent peak. chinesechemsoc.orgchinesechemsoc.org The following table shows example ¹H-NMR data for a specific Trabectedin intermediate, illustrating the type of information gathered. google.com
| Intermediate Name | ¹H-NMR (400MHz, CDCl₃) δ (ppm) | Description |
|---|---|---|
| Compound B-1 | 9.03(d, 0.5H), 8.84(d, 0.5H), 6.69-6.66(s, 1H), 6.23(d, 1H), 6.08-5.90(m, 1H), 5.88(s, 1H), 6.01-5.82(m, 1H), 5.78(s, 1H), 5.75-5.56(d, 1H), 5.45-4.50(m, 10H), 4.46-4.00(m, 6H), 3.71-3.73(s, 3H), 3.42-3.40(s, 3H), 3.18-3.06(m, 1H), 2.62-2.52(m, 1H), 2.22(s, 3H), 2.02(s, 3H), 1.21-1.18(m, 3H) | This detailed spectrum provides signals corresponding to the various protons in the complex intermediate, confirming its structural features before proceeding to the next synthetic step. google.com |
Chromatographic Purity Analysis and Reaction Monitoring (e.g., TLC, LC-MS)
Chromatographic techniques are vital for monitoring the progress of a chemical reaction and assessing the purity of the resulting intermediates. They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used ubiquitously in synthetic chemistry to monitor reactions. nih.govgoogle.com A small sample of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which travels up the plate by capillary action. Different compounds travel at different rates depending on their polarity and interaction with the stationary phase, resulting in separated spots. By comparing the spot of the reaction mixture to that of the starting material, a chemist can qualitatively judge the consumption of the reactant and the formation of the product. google.comrochester.edu The completion of a reaction is often determined by the disappearance of the starting material spot. google.com Visualization is typically achieved using UV light or chemical stains. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and molecular weight determination power of mass spectrometry. In the synthesis of Trabectedin intermediates, LC-MS is a key analytical tool. google.com HPLC separates the components of the reaction mixture with high resolution, providing a quantitative measure of purity by analyzing the area of the peaks in the chromatogram. The separated components then flow into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). This provides an exact molecular weight for the intermediate, confirming its identity. google.combioscientifica.com This is particularly crucial for ensuring that the correct product has been formed before committing valuable materials to the next step of a long synthesis.
The following table presents LC-MS data for several key intermediates in a documented Trabectedin synthesis, demonstrating the technique's role in confirming their successful preparation. google.com
| Intermediate Name | Expected Mass [M+H]⁺ (m/z) | Role/Significance |
|---|---|---|
| Compound B-4 | 708.57 | An oxidized intermediate prepared from its alcohol precursor. google.com |
| Compound A-4 | 664.51 | Result of a cyclization reaction, with its identity confirmed by the measured mass. google.com |
| Compound B-6 | 622.56 | Another key oxidized intermediate in the synthetic sequence. google.com |
| Compound A-6 | 578.52 | An off-white solid intermediate whose successful formation is verified by LC-MS. google.com |
| Compound A-3 | 713.75 | A more complex intermediate whose identity is crucial for the subsequent reduction step. google.com |
Together, these analytical methods form a comprehensive quality control framework that underpins the successful synthesis of complex natural products like Trabectedin, ensuring that each intermediate meets the required structural and purity specifications.
Comparative Analysis of Trabectedin Intermediate Synthesis Routes
Comparison of Total Synthesis Strategies Regarding Intermediate Generation and Yield
Total synthesis of Trabectedin (B1682994) is a formidable task due to its densely functionalized, stereochemically complex structure, which includes a fragile 10-membered sulfur-containing lactone and multiple chiral centers. chinesechemsoc.orgchinesechemsoc.org Several research groups have developed distinct strategies, each characterized by unique key reactions and intermediates.
The generation of key intermediates, such as the fully substituted tetrahydroisoquinoline fragments, is a critical aspect of these syntheses. For example, in one route, a tetrahydroisoquinoline product serving as a key intermediate was obtained in a 94% yield on a 22-gram scale. chinesechemsoc.org Subsequent steps to build upon this intermediate involved protection and oxidation, leading to an aldehyde intermediate with a 77% yield over two steps. chinesechemsoc.org
| Synthesis Strategy (Lead Scientist) | Key Intermediate Generation Step | Number of Steps | Overall Yield (%) |
| Corey | Strecker reaction, Pictet-Spengler reaction | 36 | ~0.5 google.com |
| Fukuyama (initial) | Intramolecular Heck reaction | 50 | ~0.56 google.com |
| Zhu | Pictet-Spengler reaction | 31 | ~1.7 google.com |
| Fukuyama (revised) | - | 30 | ~1.3 google.com |
| Ma | Light-mediated C-H activation | 26 | ~1.6 researchgate.net |
| Unnamed Strategy | Stereocontrolled Pictet-Spengler reactions | 22-27 | Not Specified chinesechemsoc.org |
Semi-Synthetic Routes from Precursors like Cyanosafracin B and their Intermediate Stages
The low natural abundance of Trabectedin (requiring approximately one ton of the tunicate Ecteinascidia turbinata to isolate one gram) necessitated a more sustainable supply method. wiley.comresearchgate.net This challenge was overcome by the development of a semi-synthetic route starting from Cyanosafracin B, an antibiotic readily available in kilogram quantities through the fermentation of the bacterium Pseudomonas fluorescens. researchgate.netrsc.orgacs.org This approach has become the industrial production method. researchgate.netnih.gov
The conversion of Cyanosafracin B to Trabectedin involves a multi-step process. A published route outlines an efficient synthesis that allows for multigram preparation of Trabectedin. acs.org The key stages and intermediates are as follows:
Protection and Hydrolysis : The initial steps involve protecting the amino and phenol (B47542) groups of Cyanosafracin B, followed by hydrolysis of the methoxy-p-quinone to yield a quinone intermediate. acs.org
Formation of the Dioxole Ring : The quinone intermediate is reduced to an unstable hydroquinone. This is immediately treated with bromochloromethane (B122714) to form the characteristic methylenedioxy (dioxole) bridge of the A ring, a crucial structural feature of Trabectedin. acs.org
Functional Group Interconversion : A critical transformation involves the conversion of a primary amine on the precursor molecule into a hydroxyl group. This is achieved by treatment with sodium nitrite (B80452) in acetic acid (NaNO2/HOAc) to yield a key alcohol intermediate. acs.org
Completion of the Synthesis : From this key alcohol intermediate, the synthesis is completed through several additional steps. This includes silylation of the primary alcohol and removal of protecting groups to furnish an intermediate that was also part of Corey's total synthesis, thereby formally linking the semi-synthetic and total synthesis pathways. acs.org
This semi-synthetic pathway provides access to key intermediates that possess reactive primary amino or alcohol functionalities, which can also be used for the preparation of other active analogues of the ecteinascidins. acs.org
Assessment of Step Economy and Overall Efficiency in Intermediate Sequences
When comparing total and semi-synthetic routes to Trabectedin intermediates, a clear distinction in efficiency emerges.
| Route Type | Representative Example | Number of Steps | Overall Yield (%) | Key Efficiency Considerations |
| Total Synthesis | Corey et al. | 36 | ~0.5 google.com | Long sequence, low yield, expensive reagents. google.com |
| Total Synthesis | Zhu et al. | 31 | ~1.7 google.com | Improved yield but still a lengthy process. google.com |
| Semi-Synthesis | PharmaMar (from Cyanosafracin B) | ~21 | ~1.14 google.comresearchgate.net | Readily available, complex starting material; industrially viable. researchgate.net |
Future Directions in Trabectedin Intermediate Research
Development of Greener and More Sustainable Synthetic Pathways for Intermediates
The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental footprint, a trend that is highly relevant to the complex synthesis of trabectedin (B1682994) intermediates. dcatvci.orgepa.gov Traditional synthetic routes often involve the use of hazardous reagents, large volumes of organic solvents, and generate significant chemical waste, reflected in a high process mass intensity (PMI). dcatvci.org Future research is geared towards developing more eco-friendly pathways that address these shortcomings.
Key areas of focus include:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Use of Safer Solvents and Reagents: Replacing toxic and environmentally harmful solvents and reagents with greener alternatives. For instance, research into light-controlled C-H activation to form the 1,3-benzodioxole (B145889) unit in a trabectedin intermediate has shown high efficiency in solvents like tetrahydrofuran (B95107), moving away from more hazardous options. wiley.com
Waste Reduction and Valorization: Developing processes that are inherently waste-free or where by-products can be repurposed. epa.gov This includes minimizing protection-deprotection steps, which are common in complex syntheses and contribute significantly to waste.
Energy Efficiency: Employing reaction conditions that require less energy, for example, by utilizing catalysis to lower activation barriers or using novel energy sources like photochemistry. The light-mediated assembly of the benzo chinesechemsoc.orgnih.govdioxole motif is a prime example of an energy-efficient strategy. chinesechemsoc.org
Recent advancements in the broader pharmaceutical manufacturing space highlight the potential for these approaches. For example, Boehringer Ingelheim developed a three-step asymmetric synthesis for a spiroketone intermediate that increased the yield nearly five-fold while reducing organic solvent and water usage by 99% and 76%, respectively. dcatvci.org Applying similar principles to the synthesis of trabectedin's core tetrahydroisoquinoline fragments could lead to substantial sustainability improvements. chinesechemsoc.org
| Sustainability Goal | Approach for Trabectedin Intermediates | Potential Benefit |
| Reduce Waste | Maximize atom economy; minimize protecting group use | Lower Process Mass Intensity (PMI) |
| Enhance Safety | Replace hazardous reagents and solvents | Safer manufacturing environment |
| Conserve Resources | Improve energy efficiency; use renewable feedstocks | Reduced carbon footprint and costs |
Exploration of Enzymatic and Biocatalytic Routes to Complex Intermediates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional chemical methods for synthesizing complex chiral molecules like the intermediates of trabectedin. nih.govnih.gov Enzymes operate under mild, aqueous conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which can simplify complex synthetic sequences and reduce the environmental impact. dovepress.com
For trabectedin, which contains multiple stereocenters, achieving the correct stereochemistry is a critical challenge. chinesechemsoc.org Enzymatic strategies are particularly promising for establishing these chiral centers with high fidelity. Key enzyme classes and their potential applications include:
Transaminases: These enzymes are highly effective for the synthesis of chiral amines, which are crucial building blocks for the tetrahydroisoquinoline core of trabectedin. dovepress.commdpi.com Engineered transaminases can be used to produce enantiopure amine intermediates, avoiding the need for classical resolution or complex asymmetric catalysts. mdpi.com
Keto-reductases (KREDs): KREDs can stereoselectively reduce ketone functionalities to chiral alcohols, another common feature in complex natural product synthesis. nih.gov This could be applied to create key chiral alcohol intermediates in the trabectedin pathway.
Pictet-Spenglerases: The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydroisoquinoline skeleton. chinesechemsoc.orgwikipedia.org The discovery and engineering of Pictet-Spenglerase enzymes could enable the direct, enantioselective synthesis of these core structures under biological conditions, representing a significant leap in efficiency. mdpi.com
The development of these biocatalytic routes involves protein engineering techniques like directed evolution to tailor enzymes for specific, non-natural substrates found in the trabectedin synthetic pathway. nih.govdovepress.com This approach not only enhances sustainability but can also lead to more efficient and cost-effective manufacturing processes for key intermediates. mt.com
High-Throughput Synthesis and Screening of Intermediate Analogues for Methodological Advancement
High-throughput synthesis and screening (HTS) are powerful tools in drug discovery, allowing for the rapid generation and evaluation of thousands of compounds. nih.govcombichemistry.com While typically used to find new drug candidates, these methodologies can be repurposed to accelerate the development of synthetic routes for complex molecules like trabectedin. Instead of screening for biological activity, the focus shifts to screening for methodological advancement—identifying reactions, catalysts, and conditions that improve the synthesis of critical intermediates.
This approach involves:
Combinatorial Synthesis of Intermediate Analogues: Creating libraries of related intermediates by systematically varying substituents or structural motifs. combichemistry.com This allows for a broad exploration of the chemical space around a key intermediate.
High-Throughput Reaction Screening: Testing these libraries of analogues under a wide array of reaction conditions (e.g., different catalysts, solvents, temperatures) in parallel.
Rapid Analytical Techniques: Utilizing techniques like mass spectrometry to quickly analyze the outcomes of these numerous reactions, identifying those that provide the highest yield, purity, or desired stereoselectivity. nih.gov
By applying HTS, researchers can rapidly map out the most effective pathways for constructing challenging parts of the trabectedin structure, such as the fully substituted B ring or the C1 stereocenter. chinesechemsoc.org This data-driven approach can significantly shorten the time required for process optimization and uncover novel, more efficient synthetic strategies that might be missed by traditional, linear experimentation. The ultimate goal is to identify robust and scalable reactions for key bond-forming events, such as the Pictet-Spengler cyclization or the formation of the 10-membered sulfur-containing lactone. chinesechemsoc.org
Automation and Continuous Flow Synthesis Techniques for Scalable Intermediate Production
The transition from laboratory-scale synthesis to industrial-scale production is a major hurdle for complex molecules like trabectedin. Automation and continuous flow chemistry are emerging as key enabling technologies to address this challenge. nih.govamidetech.com
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. nih.gov This technology offers several advantages for the production of trabectedin intermediates:
Enhanced Safety and Control: Flow reactors have a very small volume, which allows for better control over reaction parameters like temperature and pressure. This minimizes the risks associated with highly exothermic or hazardous reactions. nih.gov
Improved Efficiency and Yield: The superior mass and heat transfer in flow reactors often leads to faster reactions, higher yields, and fewer by-products compared to batch processing. amidetech.com
Scalability: Scaling up a flow process is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up large batch reactors.
Automation: Flow systems can be fully automated, allowing for precise control over reagent addition, reaction time, and in-line analysis for real-time monitoring and optimization. soci.orgbeilstein-journals.org This reduces manual labor and improves process consistency.
Telescoped, multi-step syntheses can be performed in a continuous flow setup, where the output from one reactor is fed directly into the next without the need for isolating and purifying intermediates at each stage. nih.gov For a multi-step synthesis like that of trabectedin, this approach could dramatically streamline the production of advanced intermediates, reducing manufacturing time and cost. wiley.comchinesechemsoc.org The integration of automation and flow chemistry represents a critical future direction for making the synthesis of trabectedin intermediates more robust, efficient, and scalable. amidetech.com
Q & A
Basic Research Questions
Q. How should experimental designs be structured to optimize the synthesis of Trabectedin intermediates while minimizing side reactions?
- Methodological Answer : Use factorial design experiments to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). Employ HPLC or LC-MS to quantify intermediate yields and byproducts . Include control groups with inert atmospheres to assess oxidative degradation . Validate reproducibility across ≥3 independent trials.
Q. What analytical techniques are critical for characterizing Trabectedin intermediates, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography for structural elucidation. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to confirm stereochemistry . Document data normalization protocols to address instrumental variability .
Q. How can researchers assess the purity and stability of Trabectedin intermediates under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA and quantify impurities against pharmacopeial standards. Use Arrhenius plots to extrapolate shelf-life predictions .
Q. What in vitro models are suitable for preliminary bioactivity screening of Trabectedin intermediates?
- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity in sarcoma cell lines) with IC₅₀ calculations. Normalize data using reference compounds (e.g., doxorubicin). Include dose-response curves and statistical validation (ANOVA with post-hoc Tukey tests) to mitigate false positives .
Advanced Research Questions
Q. How can contradictory data on Trabectedin intermediate toxicity across studies be reconciled?
- Methodological Answer : Perform meta-analysis of existing datasets, stratifying by experimental variables (e.g., cell line origin, exposure duration). Use mixed-effects models to account for heterogeneity . Validate hypotheses via orthogonal assays (e.g., apoptosis markers vs. mitochondrial membrane potential) .
Q. What experimental strategies elucidate degradation pathways of Trabectedin intermediates in physiological environments?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) with mass-spectrometry-based metabolomic profiling. Identify degradation products via MS/MS fragmentation libraries. Correlate findings with in silico metabolic prediction tools (e.g., GLORYx) .
Q. How do researchers design in vivo models to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Trabectedin intermediates?
- Methodological Answer : Use murine xenograft models with staggered dosing regimens. Collect plasma/tissue samples at timed intervals for LC-MS/MS quantification. Apply compartmental modeling (e.g., NONMEM) to derive AUC, Cmax, and half-life. Cross-validate with immunohistochemistry for target engagement .
Q. What computational approaches enhance the prediction of this compound interactions with biological targets?
- Methodological Answer : Utilize molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities to DNA minor grooves. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (ka/kd) .
Q. How can mixed-methods frameworks integrate qualitative and quantitative data in this compound research?
- Methodological Answer : Combine quantitative dose-response data with qualitative transcriptomic analysis (RNA-seq) to identify off-target pathways. Use thematic analysis to cluster gene expression patterns and correlate with phenotypic outcomes . Apply triangulation to resolve discrepancies between datasets .
Methodological Considerations for Data Integrity
- Sample Size Justification : Use power analysis (G*Power) to determine minimum n-values for statistical significance, accounting for effect size and variability .
- Bias Mitigation : Randomize treatment groups and blind analysts to sample identities during data collection .
- Interdisciplinary Collaboration : Engage pharmacologists, synthetic chemists, and bioinformaticians to address multidimensional research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
